1,2-Dicervonoylglycerol
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Overview
Description
1,2-Dicervonoylglycerol is a diacylglycerol compound, which means it consists of a glycerol backbone esterified with two fatty acid chainsDiacylglycerols, including this compound, are intermediates in the biosynthesis of triacylglycerols and other glycerolipids and are involved in cellular signaling pathways .
Preparation Methods
1,2-Dicervonoylglycerol can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the esterification of glycerol with specific fatty acids under controlled conditions. This process typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrially, this compound can be produced through the glycerolysis of triglycerides.
Chemical Reactions Analysis
1,2-Dicervonoylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into monoacylglycerols or glycerol.
Substitution: It can undergo substitution reactions where one of the fatty acid chains is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve specific temperatures and pH levels to optimize the reaction.
Major Products: The major products formed from these reactions include monoacylglycerols, glycerol, and various substituted derivatives
Scientific Research Applications
1,2-Dicervonoylglycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex glycerolipids and as a model compound in studies of lipid metabolism.
Biology: In biological research, this compound is studied for its role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component in drug delivery systems.
Industry: Industrial applications include its use as an emulsifier in food products and as a precursor in the synthesis of biodegradable polymers
Mechanism of Action
The mechanism of action of 1,2-Dicervonoylglycerol involves its role as a second messenger in cellular signaling pathways. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation modulates several cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1,2-Dicervonoylglycerol can be compared with other similar compounds, such as:
1,3-Diacylglycerols: Unlike this compound, 1,3-diacylglycerols have fatty acid chains attached to the first and third carbon atoms of glycerol. This structural difference affects their biological activity and physical properties.
Monoacylglycerols: These compounds have only one fatty acid chain attached to the glycerol backbone, making them less hydrophobic and more soluble in water.
Triacylglycerols: These are fully esterified glycerol molecules with three fatty acid chains. .
Properties
Molecular Formula |
C47H68O5 |
---|---|
Molecular Weight |
713.0 g/mol |
IUPAC Name |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- |
InChI Key |
XIAZEYRSKHAPND-GZSOIYOPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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